molecular formula C19H24N2O4S B5334395 1-(4-ETHOXYBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE

1-(4-ETHOXYBENZENESULFONYL)-4-(3-METHOXYPHENYL)PIPERAZINE

Cat. No.: B5334395
M. Wt: 376.5 g/mol
InChI Key: CBJJOWRPBGXYPZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both ethoxybenzenesulfonyl and methoxyphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(3-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Formation of 1-(4-Hydroxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine.

    Reduction: Formation of 1-(4-Ethylbenzenesulfide)-4-(3-Methoxyphenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Ethoxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine
  • 1-(4-Ethoxybenzenesulfonyl)-4-(3-Hydroxyphenyl)piperazine
  • 1-(4-Ethoxybenzenesulfonyl)-4-(3-Methylphenyl)piperazine

Uniqueness: 1-(4-Ethoxybenzenesulfonyl)-4-(3-Methoxyphenyl)piperazine is unique due to the specific combination of ethoxybenzenesulfonyl and methoxyphen

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-25-17-7-9-19(10-8-17)26(22,23)21-13-11-20(12-14-21)16-5-4-6-18(15-16)24-2/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJJOWRPBGXYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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